![molecular formula C8H12N4 B3027725 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1365988-10-8](/img/structure/B3027725.png)
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Overview
Description
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine is a compound with the CAS Number: 945262-32-8 and a molecular weight of 164.21 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine. The pH is then adjusted to 6 and impurities are removed. The next step involves the addition of chlorobenzene and trifluoroacetic anhydride. After heating, methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out. The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH is adjusted to 12, and the organic phases are separated out. Impurities are removed to obtain the final product .Molecular Structure Analysis
The molecular structure of the compound is represented by the InChI code: 1S/C8H12N4/c1-2-6(1)8-11-10-7-5-9-3-4-12(7)8/h6,9H,1-5H2 . This indicates that the compound consists of 8 carbon atoms, 12 hydrogen atoms, and 4 nitrogen atoms .Chemical Reactions Analysis
The compound is involved in several chemical reactions. For instance, it can undergo hydrogenation under certain conditions . More research is needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis
The compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 164.21 . The compound is stored at a temperature of 2-8°C .Scientific Research Applications
- GABAB Receptor Modulation : Research has shown that derivatives of this compound act as positive allosteric modulators of GABAB receptors . These receptors play a crucial role in neurotransmission and are implicated in various neurological and psychiatric disorders. Investigating the structure-activity relationship of these derivatives could lead to novel therapeutic agents for conditions like anxiety, epilepsy, and pain management.
Medicinal Chemistry and Drug Development
Safety and Hazards
The compound is corrosive . The hazard statement associated with the compound is H314 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Future Directions
properties
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-4-9-8-11-10-7(6-2-3-6)12(8)5-1/h6H,1-5H2,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRUILUSIJCSFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(N2C1)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164689 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 3-cyclopropyl-1,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1365988-10-8 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 3-cyclopropyl-1,5,6,7-tetrahydro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 3-cyclopropyl-1,5,6,7-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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